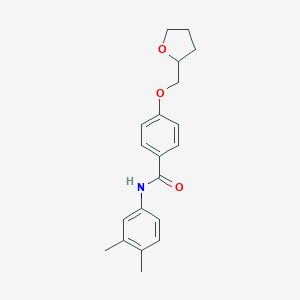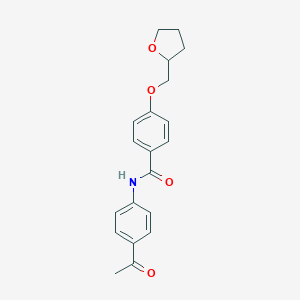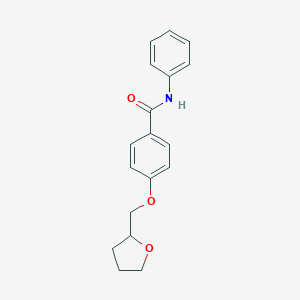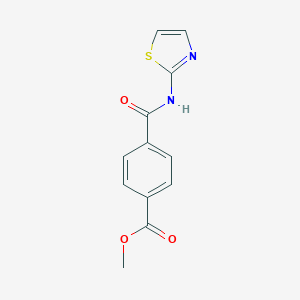![molecular formula C17H22N2O2 B250526 1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, commonly known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in various cellular processes, including inflammation, immune response, and cell survival.
Mecanismo De Acción
IMD-0354 inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for the phosphorylation and activation of the NF-κB transcription factor. By inhibiting IKKβ, IMD-0354 prevents the activation of NF-κB and the subsequent downstream effects on gene expression.
Biochemical and Physiological Effects
IMD-0354 has been shown to have anti-inflammatory effects in various animal models of inflammation, including models of arthritis, colitis, and sepsis. The compound has also been shown to have anti-tumor effects in various cancer cell lines and animal models of cancer. In addition, IMD-0354 has been shown to have immunosuppressive effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IMD-0354 is its specificity for IKKβ, which allows for targeted inhibition of NF-κB activity. However, the compound has relatively low potency, which may limit its use in certain applications. In addition, IMD-0354 has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the research on IMD-0354 include the development of more potent analogs with improved pharmacokinetic properties. In addition, further studies are needed to better understand the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of IMD-0354. Finally, clinical trials are needed to evaluate the safety and efficacy of IMD-0354 in humans, particularly in the treatment of inflammatory disorders and cancer.
Métodos De Síntesis
The synthesis of IMD-0354 involves several steps, starting from the reaction of 2-isopropyl-5-methylphenol with acetyl chloride to form 2-isopropyl-5-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-isopropyl-5-methylphenoxy)acetyl hydrazide, which is further reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form IMD-0354. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The compound has been shown to inhibit the activity of NF-κB, which is involved in the regulation of various genes that are important for cell survival, inflammation, and immune response. By inhibiting NF-κB activity, IMD-0354 has been shown to have anti-inflammatory and anti-tumor effects.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)15-7-6-12(3)8-16(15)21-10-17(20)19-14(5)9-13(4)18-19/h6-9,11H,10H2,1-5H3 |
Clave InChI |
JYRVZTVKLPUPED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2C(=CC(=N2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2C(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)


![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

